molecular formula C10H19NO2 B13177318 4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol

4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol

Cat. No.: B13177318
M. Wt: 185.26 g/mol
InChI Key: VQEAXMKTSNLNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . It is characterized by the presence of an aminomethyl group attached to a cyclopropyl ring, which is further connected to an oxepan-4-ol structure. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol typically involves the reaction of cyclopropylamine with oxepan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]oxepan-4-ol

InChI

InChI=1S/C10H19NO2/c11-8-9(3-4-9)10(12)2-1-6-13-7-5-10/h12H,1-8,11H2

InChI Key

VQEAXMKTSNLNAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)(C2(CC2)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.